molecular formula C7H13NO2 B1207425 5-Ethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane CAS No. 7747-35-5

5-Ethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane

Cat. No.: B1207425
CAS No.: 7747-35-5
M. Wt: 143.18 g/mol
InChI Key: ZRCMGIXRGFOXNT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane typically involves the reaction of ethylamine with formaldehyde and ethylene glycol under acidic conditions . The reaction proceeds through the formation of an intermediate oxazolidine, which then undergoes cyclization to form the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxazolidinones, amines, and substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 5-Ethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane involves its ability to form stable complexes with various substrates. This is due to the presence of nitrogen and oxygen atoms in its structure, which can act as electron donors. The compound can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane is unique due to its bicyclic structure, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring stability and reactivity .

Properties

IUPAC Name

7a-ethyl-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-2-7-3-9-5-8(7)6-10-4-7/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCMGIXRGFOXNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12COCN1COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3029289
Record name 7a-Ethyldihydro-1H,3H,5H-oxazolo(3,4-c)oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3029289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1H,3H,5H-Oxazolo[3,4-c]oxazole, 7a-ethyldihydro-
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CAS No.

7747-35-5
Record name Oxazolidine E
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7747-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxazolidine-E
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H,3H,5H-Oxazolo[3,4-c]oxazole, 7a-ethyldihydro-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 7a-Ethyldihydro-1H,3H,5H-oxazolo(3,4-c)oxazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7a-ethyldihydro-1H,3H,5H-oxazolo[3,4-c]oxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.919
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 7-ETHYLBICYCLOOXAZOLIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Ethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane
Reactant of Route 2
5-Ethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane
Reactant of Route 3
5-Ethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane
Reactant of Route 4
5-Ethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane
Reactant of Route 5
5-Ethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane
Reactant of Route 6
5-Ethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane
Customer
Q & A

A: Oxazolidine E primarily interacts with collagen by forming cross-links between collagen molecules. [, ] This cross-linking occurs through the reaction of Oxazolidine E's aldehyde group with amino acid residues in collagen, specifically lysine and tryptophan. [] This interaction leads to increased hydrothermal stability of the collagen matrix, meaning it becomes more resistant to degradation caused by heat and moisture. [, ]

ANone: While the provided research articles focus on the application and mechanism of Oxazolidine E, they lack detailed information on its structural characterization, such as molecular formula, weight, and spectroscopic data. For comprehensive information on these aspects, it is recommended to consult chemical databases or specialized literature.

A: Research suggests that Oxazolidine E does not hinder the formation of collagen fibrils. Atomic force microscopy studies revealed that collagen fibrils regenerated in the presence of Oxazolidine E exhibit the characteristic 65 nm D-banding pattern, similar to those formed without it. [] This indicates that Oxazolidine E does not disrupt the quarter-stagger arrangement of collagen molecules necessary for fibril formation. []

A: When combined with Oxazolidine E, resorcinol forms a "Tanning Matrix" that contributes to collagen stabilization. [, ] This matrix is formed through hydrogen bonding between resorcinol and the N-methylol intermediate generated from Oxazolidine E ring-opening. [] This matrix then interacts with collagen, further enhancing its stability through hydrogen bonding and hydrophobic interactions. []

A: Yes, Oxazolidine E shows promise in treating acid-deteriorated historical leather. [, ] Research indicates that it can improve the hydrothermal stability of such leather and may offer long-term protection against acidic environments. [] This is particularly relevant for preserving cultural heritage objects made from leather.

A: Studies comparing Oxazolidine E to other agents like nano alumina and nano silica suggest that while all can improve leather properties, combining these agents can yield superior results. [] Specifically, formulations containing Oxazolidine E, resorcinol, nano alumina, and the antioxidant Songnox 1010 showed enhanced efficacy in mitigating acid degradation in historical leather. []

ANone: While the provided research focuses on the efficacy of Oxazolidine E, it lacks detailed information regarding its environmental impact and degradation pathway. Further research is needed to assess its potential ecotoxicological effects and develop strategies for mitigating any negative environmental impact.

A: One research paper mentions using gas chromatography/mass spectrometry (GC/MS) for determining 7-Ethylbicyclooxazolidine in cosmetics. [] This method demonstrated good linearity, low detection limits, and acceptable recovery rates. []

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